Pivalate Ester vs. Free 7-Hydroxy Analog: Predicted Metabolic Stability Advantage
The pivalate ester at the 7-position of CAS 618389-25-6 replaces the phenolic -OH group present in the core 7-hydroxy-3-(benzothiazol-2-yl)chromen-4-one scaffold. Pivalate esters are documented in medicinal chemistry as sterically hindered acyl groups that reduce the rate of esterase-catalyzed hydrolysis relative to acetate or propanoate esters . This structural feature is projected to extend compound half-life in cellular and in vivo settings compared to the free phenol, which is susceptible to rapid Phase II glucuronidation or sulfation . No direct experimental hydrolysis half-life data were identified for this specific compound in the accessed literature.
| Evidence Dimension | Predicted resistance to esterase-mediated hydrolysis |
|---|---|
| Target Compound Data | Pivalate ester (tertiary α-carbon); steric shielding of carbonyl |
| Comparator Or Baseline | Free 7-OH analog or linear ester (e.g., acetate, propanoate) |
| Quantified Difference | No direct quantitative data available; class-level inference based on steric hindrance principles |
| Conditions | In silico / literature precedent for pivalate prodrugs |
Why This Matters
For procurement decisions, the pivalate ester offers a structurally encoded metabolic stability feature that the free phenol or less-hindered esters do not, making it the preferred scaffold for assays requiring prolonged compound exposure.
